![molecular formula C31H27N3O2 B12539341 4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one CAS No. 653566-98-4](/img/structure/B12539341.png)
4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one typically involves multiple steps, including the formation of bipyridine and pyridine derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include various halogenated compounds, metal catalysts, and organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve halogenated reagents and can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various halogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
Its ability to interact with specific proteins and enzymes makes it a valuable tool for biochemical research .
Medicine
In medicine, 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and neurodegenerative disorders .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one include:
- 4,6-Dihydroxy-2-methylpyrimidine
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol)
- 4-Hydroxy-5-methyl(phenyl)-2-styryl-6H-1,3-oxazin-6-ones
Uniqueness
What sets 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one apart from these similar compounds is its unique combination of functional groups and aromatic rings.
Properties
CAS No. |
653566-98-4 |
|---|---|
Molecular Formula |
C31H27N3O2 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-[6-[6-[5-(4-hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-3-yl]-3,5-dimethylphenol |
InChI |
InChI=1S/C31H27N3O2/c1-18-12-24(35)13-19(2)30(18)22-8-10-26(32-16-22)28-6-5-7-29(34-28)27-11-9-23(17-33-27)31-20(3)14-25(36)15-21(31)4/h5-17,35-36H,1-4H3 |
InChI Key |
ALYNDAAUBPBMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CN=C(C=C2)C3=NC(=CC=C3)C4=NC=C(C=C4)C5=C(C=C(C=C5C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


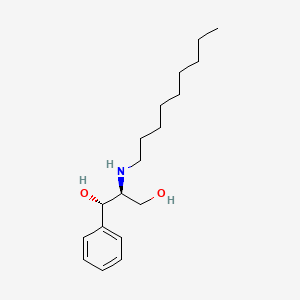
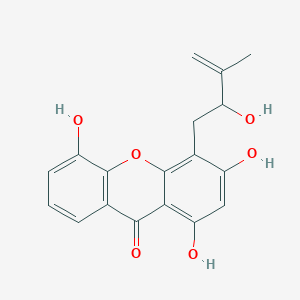
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
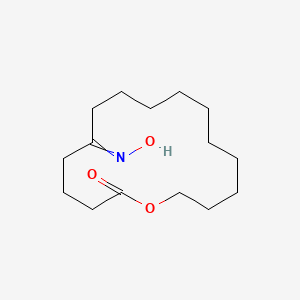
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
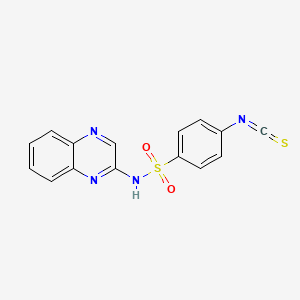
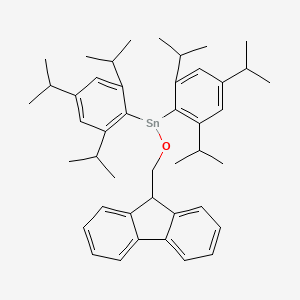
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)
![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
